

# A Crystallographic Comparison of Brominated Thiazole Derivatives and Thiazole Carbonitriles

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## Compound of Interest

Compound Name: 4-Bromothiazole-5-carbonitrile

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A detailed analysis of the solid-state structures of 2,4-diacetyl-5-bromothiazole and 1,3-thiazole-4-carbonitrile, providing insights into the influence of substituent effects on the thiazole scaffold.

This guide presents a comparative analysis of the X-ray crystallographic data for two thiazole derivatives: 2,4-diacetyl-5-bromothiazole and 1,3-thiazole-4-carbonitrile. While crystallographic data for **4-bromothiazole-5-carbonitrile** derivatives are not readily available in the public domain, this comparison of a closely related brominated thiazole and a thiazole carbonitrile offers valuable structural insights for researchers, scientists, and drug development professionals working with this class of compounds. The data herein elucidates the impact of bromine and cyano-substituents on the molecular geometry and crystal packing of the thiazole ring.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2,4-diacetyl-5-bromothiazole and 1,3-thiazole-4-carbonitrile, facilitating a direct comparison of their solid-state structures.

Parameter	2,4-Diacetyl-5-bromothiazole	1,3-Thiazole-4-carbonitrile[1]
Chemical Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> S	C <sub>4</sub> H <sub>2</sub> N <sub>2</sub> S[1]
Formula Weight	248.10	110.14[1]
Crystal System	Triclinic	Monoclinic[1]
Space Group	P-1	P2 <sub>1</sub> /n[1]
a (Å)	4.040 (2)	3.7924 (3)[1]
b (Å)	8.254 (5)	19.8932 (18)[1]
c (Å)	13.208 (8)	6.3155 (5)[1]
α (°)	96.191 (17)	90
β (°)	93.865 (16)	91.084 (6)[1]
γ (°)	94.067 (11)	90
Volume (Å <sup>3</sup> )	434.9 (4)	476.37 (7)[1]
Z	2	4[1]
Temperature (K)	93(2)	150[1]
Radiation type	Mo Kα	Cu Kα[1]
Density (calc) (g/cm <sup>3</sup> )	1.892	1.536

## Experimental Protocols

The methodologies employed for the synthesis, crystallization, and X-ray diffraction data collection for each compound are detailed below.

## Synthesis and Crystallization

**2,4-Diacetyl-5-bromothiazole:** The synthesis of 2,4-diacetyl-5-bromothiazole was achieved through the bromination of 2,4-diacetylthiazole. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound.

1,3-Thiazole-4-carbonitrile: Commercial powder of 1,3-thiazole-4-carbonitrile was purified by sublimation at normal pressure on a hot plate set to 55°C.[1] Colorless crystals formed over two days on a covering watch glass.[1]

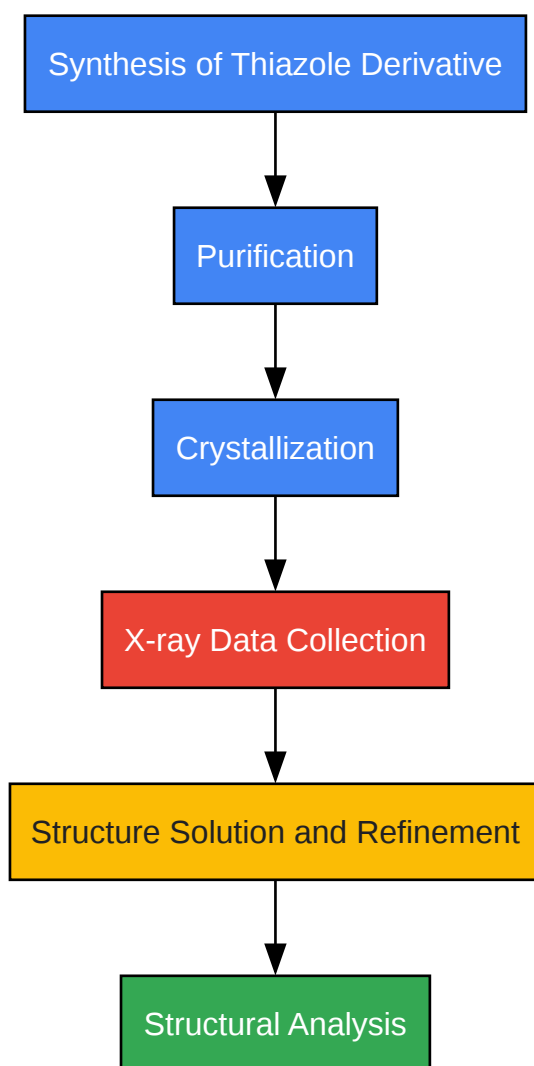
## X-ray Data Collection and Structure Refinement

2,4-Diacetyl-5-bromothiazole: X-ray diffraction data were collected at 93 K. The structure was solved by direct methods and refined on  $F^2$ .

1,3-Thiazole-4-carbonitrile: Data collection was performed on a Bruker APEXII CCD diffractometer at 150 K using Cu K $\alpha$  radiation.[1] The data was corrected for absorption using a multi-scan method.[1] The structure was solved using SHELXS97 and refined with SHELXL2018/3.[1]

## Logical Workflow

The general workflow for the synthesis and crystallographic analysis of thiazole derivatives is illustrated in the following diagram.



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Caption: General workflow from synthesis to structural analysis.

## Comparative Structural Analysis

The crystallographic data reveals significant differences in the solid-state structures of the two analyzed compounds, primarily driven by the nature of their substituents. The presence of two acetyl groups and a bromine atom in 2,4-diacetyl-5-bromothiazole leads to a more complex packing arrangement within a triclinic crystal system. In contrast, the smaller, linear cyano group and the absence of other bulky substituents in 1,3-thiazole-4-carbonitrile result in a monoclinic crystal system.

The unit cell parameters also reflect these differences. The larger substituents on the brominated thiazole contribute to a smaller unit cell volume compared to the thiazole carbonitrile, despite its larger molecular weight. This suggests a more efficient packing arrangement for 2,4-diacetyl-5-bromothiazole, likely influenced by intermolecular interactions involving the acetyl and bromine moieties.

In conclusion, this comparative guide highlights the profound impact of substituent choice on the crystallographic properties of the thiazole core. While the ideal comparison would involve derivatives of **4-bromothiazole-5-carbonitrile**, the presented analysis of a brominated thiazole and a thiazole carbonitrile provides a valuable framework for understanding structure-property relationships in this important class of heterocyclic compounds. Further research into the crystallization of **4-bromothiazole-5-carbonitrile** and its derivatives is warranted to expand upon these findings.

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## References

- 1. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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